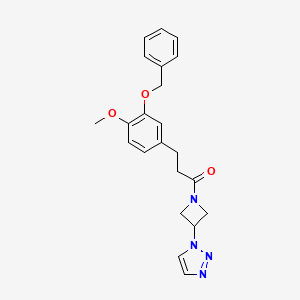

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one

説明

特性

IUPAC Name |

3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-28-20-9-7-17(13-21(20)29-16-18-5-3-2-4-6-18)8-10-22(27)25-14-19(15-25)26-12-11-23-24-26/h2-7,9,11-13,19H,8,10,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVYFVRSHBTZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one is a synthetic organic molecule characterized by a unique structure that includes a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features:

- A triazole ring , known for its ability to interact with various biological targets.

- An azetidine ring , which may influence the compound's pharmacokinetics and biological activity.

- A benzyloxy and methoxy substitution, which can enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma).

Key Findings:

- Cytotoxicity Assays : The cytotoxicity was assessed using MTT assays, revealing significant inhibition of cell proliferation at low micromolar concentrations.

- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by increased caspase 3 activity and alterations in mitochondrial membrane potential (MMP). Additionally, it was found to generate reactive oxygen species (ROS), which are critical mediators of cell death pathways.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction via ROS generation |

| A549 | 7.8 | MMP disruption and caspase activation |

| U87 | 6.5 | Increased oxidative stress leading to cell death |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains.

Study Results:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of triazole-containing compounds to evaluate their biological activities. Among these derivatives, those similar to the compound of interest showed enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics like doxorubicin.

類似化合物との比較

Core Heterocycle Variations

Azetidine vs. Pyrrolidine and Morpholine

- MYF-03-69 (Pyrrolidine-based) : A 5-membered pyrrolidine ring in MYF-03-69 reduces steric strain but may lower metabolic stability compared to azetidine. MYF-03-69 demonstrated activity as a YAP-TEAD association disruptor (52% synthesis yield) .

- Morpholino Derivatives (e.g., 2acb): Morpholine (6-membered) in compounds like 3-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acb) improves solubility due to its oxygen atom, but larger ring size may reduce membrane permeability compared to azetidine .

Triazole Isomerism and Substituents

1,2,3-Triazole vs. 1,2,4-Triazole

- Target Compound : The 1,2,3-triazole group enables π-π stacking and hydrogen bonding, common in kinase inhibitors. Its benzyloxy-methoxyphenyl substituent enhances lipophilicity, favoring blood-brain barrier penetration .

- 1,2,4-Triazole Analogs (e.g., 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one) : 1,2,4-triazole derivatives exhibit herbicidal and fungicidal activity but may have reduced metabolic stability due to isomer-specific enzyme interactions .

Substituent Effects

- Trifluoromethylbenzyloxy (MYF-03-69) : The electron-withdrawing CF₃ group enhances electrophilicity, possibly contributing to covalent binding mechanisms in YAP-TEAD inhibition .

- Methoxyphenyl and Pyridinyl Groups (): Substituents like 4-methoxyphenyl or pyridinyl in morpholino-triazole derivatives balance lipophilicity and hydrogen-bonding capacity, with synthesis yields exceeding 90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。